molecular formula C13H17N5O5 B12830150 8-Allyloxyadenosine

8-Allyloxyadenosine

Cat. No.: B12830150
M. Wt: 323.30 g/mol
InChI Key: KXJZSIPISHDOMT-WOUKDFQISA-N
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Description

8-Allyloxyadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside. It is an adenosine analogue, which means it shares structural similarities with adenosine, a vital component in various biological processes. This compound has garnered attention due to its potential therapeutic benefits, particularly in the fields of cancer treatment and viral infection control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyadenosine typically involves the modification of adenosine at the 8-position. One common method includes the allylation of adenosine using allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Allyloxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo-adenosine derivatives, while substitution reactions can produce various 8-substituted adenosine analogues .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Adenosine Phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine Phosphate
  • Vidarabine

Comparison: 8-Allyloxyadenosine is unique due to its specific modification at the 8-position, which imparts distinct biological activities compared to other adenosine analogues. For example, while Acadesine and Clofarabine are primarily used for their anticancer properties, this compound also exhibits significant vasodilatory effects .

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

InChI Key

KXJZSIPISHDOMT-WOUKDFQISA-N

Isomeric SMILES

C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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